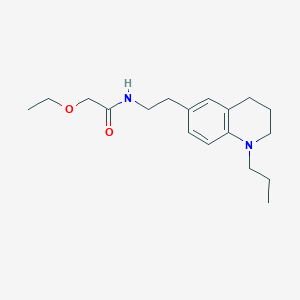

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

説明

The compound 2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide features a tetrahydroquinoline core substituted with a propyl group at the 1-position and an ethoxy-acetamide side chain at the 6-position. The ethoxy group may enhance solubility compared to halogenated analogs, while the propyl substituent could influence metabolic stability .

特性

IUPAC Name |

2-ethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-3-11-20-12-5-6-16-13-15(7-8-17(16)20)9-10-19-18(21)14-22-4-2/h7-8,13H,3-6,9-12,14H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFWJTBVEGQMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)COCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 1-propyl-1,2,3,4-tetrahydroquinoline with ethyl bromoacetate under basic conditions to form an intermediate ester. This intermediate is then subjected to amidation with ethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with altered substituents.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce various tetrahydroquinoline derivatives.

科学的研究の応用

Overview

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its applications across various scientific research domains, including pharmacology, medicinal chemistry, and potential therapeutic uses.

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

-

Mechanisms of Action :

- VEGFR-2 Inhibition : Studies suggest that derivatives of this compound can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. In silico docking studies have shown effective binding to the VEGFR-2 active site, potentially reducing tumor growth and metastasis .

- Cytotoxicity : A related compound demonstrated a cytotoxic concentration (CC₅₀) of 58.4 µM against HT29 colorectal cancer cells, significantly more potent than standard chemotherapeutics like fluorouracil .

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by modulating anti-apoptotic proteins and enhancing caspase activity .

- Microtubule Dynamics Disruption : Some derivatives have shown the ability to disrupt microtubule dynamics critical for cell division, indicating potent antiproliferative activity .

Neuroprotective Effects

The structural characteristics of tetrahydroquinoline derivatives suggest potential neuroprotective effects. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

Preliminary studies indicate that compounds related to this structure exhibit significant antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds has been reported around 256 µg/mL .

Case Studies

作用機序

The mechanism of action of 2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Data Tables

Table 2: Acetamide Derivatives with Alternative Cores

Research Findings and Implications

Substituent Effects :

- Ethoxy vs. Chloro : The ethoxy group in the target compound likely improves aqueous solubility compared to chloro analogs (e.g., ), which may enhance bioavailability .

- Propyl vs. Cyclopropylmethyl/Phenyl : The propyl chain balances lipophilicity and metabolic stability, whereas bulkier groups (e.g., phenyl in Compound 23) improve synthetic yields but may reduce target selectivity .

Synthetic Efficiency: Tetrahydroisoquinoline derivatives () show higher yields (75%) with phenyl groups, suggesting that electron-donating substituents facilitate reactions. The target compound’s synthesis may benefit from similar optimized conditions .

Biological Relevance: While melatonin receptor activity is documented for tetrahydroisoquinoline analogs (), the tetrahydroquinoline core in the target compound could align with CNS drug design due to structural similarities to known neuroactive scaffolds .

生物活性

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide (CAS Number: 955791-24-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 304.4 g/mol. The compound features an ethoxy group and a tetrahydroquinoline moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H28N2O2 |

| Molecular Weight | 304.4 g/mol |

| CAS Number | 955791-24-9 |

Anticancer Potential

Research has indicated that compounds containing tetrahydroquinoline structures exhibit promising anticancer properties. A study evaluating similar derivatives showed significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma. The mechanism involved apoptosis induction characterized by morphological changes such as cell shrinkage and chromatin condensation .

The proposed mechanisms of action for quinoline derivatives often involve the inhibition of key enzymes or modulation of signaling pathways associated with cancer cell survival and proliferation. For instance, the inhibition of sirtuins has been implicated in the anticancer activity of these compounds . Further research is needed to elucidate the specific targets of this compound.

Study on Quinoline Derivatives

A comprehensive study evaluated various quinoline derivatives for their biological activities. Among the compounds tested, those with structural similarities to this compound showed promising results in inhibiting cancer cell growth at nanomolar concentrations. These findings suggest that modifications in the molecular structure can significantly enhance biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。